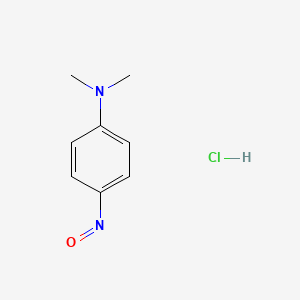
N,N-Dimethyl-4-nitrosoanilinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-nitrosoanilinium chloride is a chemical compound with the molecular formula C8H11ClN2O. It is also known by other names such as N,N-Dimethyl-4-nitrosoaniline hydrochloride. This compound is characterized by the presence of a nitroso group (-NO) attached to the benzene ring, along with two methyl groups attached to the nitrogen atom of the amine group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-nitrosoanilinium chloride typically involves the nitrosation of N,N-dimethylaniline. One common method involves the reaction of N,N-dimethylaniline with nitrous acid (HNO2) under acidic conditions. The reaction can be represented as follows:
N,N-Dimethylaniline+HNO2→N,N-Dimethyl-4-nitrosoaniline+H2O
The resulting N,N-Dimethyl-4-nitrosoaniline is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions has also been reported to be an efficient method for synthesizing N-nitroso compounds .
化学反应分析
Types of Reactions
N,N-Dimethyl-4-nitrosoanilinium chloride undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: The major product is N,N-dimethyl-4-nitroaniline.
Reduction: The major product is N,N-dimethylaniline.
Substitution: Depending on the substituent, various substituted derivatives of N,N-dimethyl-4-nitrosoaniline can be formed.
科学研究应用
N,N-Dimethyl-4-nitrosoanilinium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the manufacture of rubber chemicals, antioxidants, and other specialty chemicals.
作用机制
The mechanism of action of N,N-Dimethyl-4-nitrosoanilinium chloride involves its interaction with nucleophiles and electrophiles. The nitroso group is highly reactive and can participate in various chemical reactions, including nitroso-ene reactions and nitroso-Diels-Alder reactions. These reactions involve the formation of intermediates that can further react to form the final products .
相似化合物的比较
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: This compound has a nitro group (-NO2) instead of a nitroso group (-NO).
Benzenamine, N,4-dimethyl-: This compound lacks the nitroso group and has only one methyl group attached to the nitrogen atom.
Uniqueness
N,N-Dimethyl-4-nitrosoanilinium chloride is unique due to the presence of the nitroso group, which imparts distinct reactivity and chemical properties. The nitroso group allows the compound to participate in specific reactions that are not possible with similar compounds lacking this functional group .
属性
CAS 编号 |
42344-05-8 |
|---|---|
分子式 |
C8H11ClN2O |
分子量 |
186.64 g/mol |
IUPAC 名称 |
dimethyl-(4-nitrosophenyl)azanium;chloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-10(2)8-5-3-7(9-11)4-6-8;/h3-6H,1-2H3;1H |
InChI 键 |
TVFXOIYPLHTRQR-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=O.Cl |
规范 SMILES |
C[NH+](C)C1=CC=C(C=C1)N=O.[Cl-] |
Key on ui other cas no. |
42344-05-8 |
相关CAS编号 |
138-89-6 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


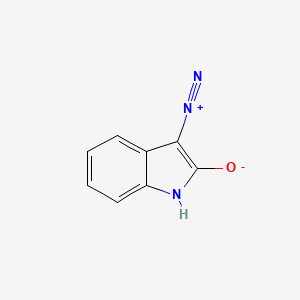
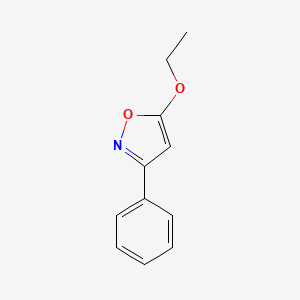

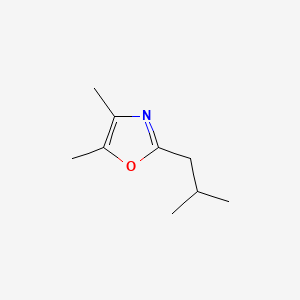

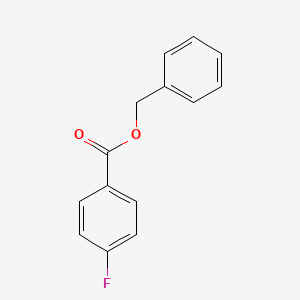
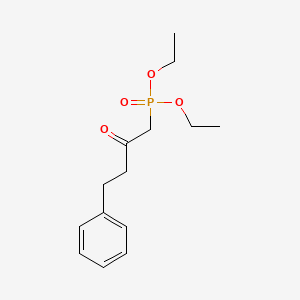
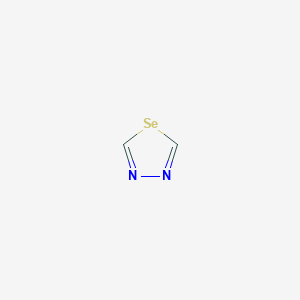
![1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B1620085.png)
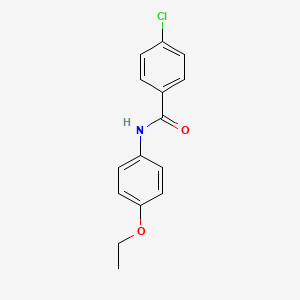
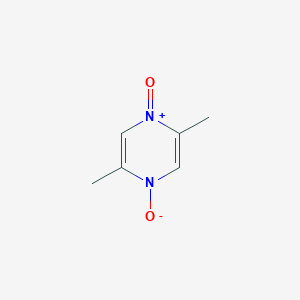
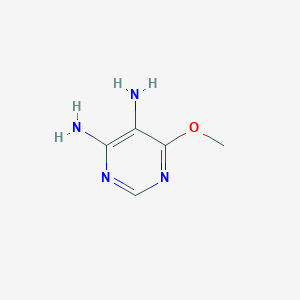

![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)
